molecular formula C21H16FN3O2 B11600347 (5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione

Cat. No.: B11600347
M. Wt: 361.4 g/mol
InChI Key: UHPLYHSPQVSQMI-CPNJWEJPSA-N
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Description

(5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenyl-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

(5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a phenyl-pyrrole moiety sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(1-phenylpyrrol-2-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16FN3O2/c22-16-10-8-15(9-11-16)14-25-20(26)19(23-21(25)27)13-18-7-4-12-24(18)17-5-2-1-3-6-17/h1-13H,14H2,(H,23,27)/b19-13+

InChI Key

UHPLYHSPQVSQMI-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F

Origin of Product

United States

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